7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine is a chemical compound with the molecular formula and a molecular weight of approximately 234.32 g/mol. It is categorized under thieno[3,2-d]pyrimidine derivatives, which are known for their diverse biological activities. The compound is recognized by its CAS number 874781-16-5 and appears in various chemical databases, including PubChem and ChemicalBook .
This compound belongs to the class of heterocyclic compounds, specifically thieno[3,2-d]pyrimidines, which are characterized by their sulfur-containing ring structure fused with a pyrimidine ring. These compounds often exhibit pharmacological properties, making them of interest in medicinal chemistry and drug development .
The synthesis of 7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine typically involves the reaction of thieno[3,2-d]pyrimidine derivatives with piperazine. This reaction can be facilitated through various methods, including:
The precise conditions (temperature, solvent, and time) for these reactions can vary based on the specific starting materials used.
7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives for further research .
The physical properties of 7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine include:
Chemical properties include:
Safety data indicates that it may pose risks such as irritation upon contact or inhalation; therefore, appropriate handling protocols should be followed when working with this compound .
7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine has potential applications in various scientific fields:
Its structural properties make it an attractive candidate for further investigation in drug discovery programs aimed at treating various diseases .
Thieno[3,2-d]pyrimidine represents a privileged scaffold in medicinal chemistry, evolving from early heterocyclic chemistry explorations to a cornerstone structure in modern kinase inhibitor development. This bicyclic system merges thiophene and pyrimidine rings, conferring robust π-electron delocalization and hydrogen-bonding capabilities essential for target binding. Historically, structural modifications at the 4- and 7-positions proved pivotal for bioactivity optimization. Early analogs focused on simple alkyl or aryl substitutions, but the integration of nitrogen-containing heterocycles at C4—notably piperazine—marked a therapeutic breakthrough. This evolution is exemplified by Apitolisib (GDC-0980), a clinical-stage PI3K/mTOR inhibitor bearing a 4-morpholino substitution alongside a piperazine-containing side chain, demonstrating significant antitumor efficacy in xenograft models [3]. Parallel developments include patent-protected 2,7-substituted derivatives targeting diverse kinases, underscoring the scaffold’s versatility [5]. The structural plasticity of thieno[3,2-d]pyrimidine allows for precise modulation of steric and electronic properties, enabling selective interactions with ATP-binding pockets across kinase families.
Table 1: Evolution of Key Thieno[3,2-d]pyrimidine Derivatives in Drug Discovery
Compound | C4 Substituent | C7 Substituent | Therapeutic Target | Significance |
---|---|---|---|---|
Early lead (CID 18526393) | Piperazin-1-yl | Methyl | Kinase screening hit | Established piperazine bioactivity |
Apitolisib (GDC-0980) | Morpholin-4-yl | Methyl | PI3K/mTOR dual inhibitor | Advanced to clinical trials for carcinomas [3] |
Bis-thienopyrimidine (CB71545248) | 4-(7-Methylthieno[3,2-d]pyrimidin-4-yl)piperazino | Methyl | Kinase dimerization inhibitor | Demonstrated synergistic kinase inhibition [8] |
Patent derivatives (US8586580B2) | Varied amines/sulfonamides | Alkyl/aryl | Multi-kinase inhibitor | Broad-spectrum anticancer activity [5] |
The specific compound 7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine (CID 18526393) serves as a versatile molecular template in kinase inhibitor design. Its piperazine moiety provides a protonatable nitrogen for salt bridge formation with conserved kinase residues, while the 7-methyl group enhances hydrophobic pocket penetration. In PI3K inhibitors like Apitolisib, this core structure is elaborated with morpholine at C4 and extended piperazine side chains to achieve dual PI3K/mTOR inhibition, exhibiting IC₅₀ values of 5–27 nM against PI3K isoforms and mTOR (Kᵢ = 17 nM) [3]. The compound’s synthetic tractability enables rapid derivatization; for example, Vulcanchem’s analog N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide (VC18919185) extends the piperazine with acetamide groups to enhance solubility and target affinity [4]. Computational studies reveal that the 7-methyl group minimizes off-target binding by reducing molecular polar surface area, thereby improving membrane permeability. This core structure’s adaptability is further evidenced in bis-thienopyrimidines like 7-methyl-4-[4-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperazino]thieno[3,2-d]pyrimidine (CB71545248), where symmetrical dimerization creates bivalent kinase inhibitors capable of simultaneous active-site and allosteric binding [8].
The piperazine ring and 7-methyl group in 7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine synergistically govern pharmacokinetic and pharmacodynamic properties:
Derivatization Hub: Piperazine N4 permits facile installation of solubilizing (e.g., hydroxypropanone) or targeting groups (e.g., pyrimidinyl acetamide), as seen in Vulcanchem’s VC18919185 (MW 468.6 g/mol) [4].
7-Methyl Effects:
Table 2: Impact of Substituents on Key Molecular Properties
Structural Feature | Role in Bioactivity | Example Compound | Effect on Properties |
---|---|---|---|
Piperazin-1-yl at C4 | Hydrogen-bond acceptor/donor | CID 151994135 | Increases solubility and kinase binding affinity |
7-Methyl group | Hydrophobic pocket filler | CID 18526393 | Enhances cell permeability and metabolic stability |
Piperazine N4 alkylation | Extends into allosteric sites | VC18919185 [4] | Improves selectivity for PI3K-like kinases |
Morpholine at C4 (hybrid) | Dual-targeting (PI3K/mTOR) | Apitolisib [3] | Enables potent enzyme inhibition (IC₅₀ < 27 nM) |
The strategic integration of these substituents transforms the base scaffold into a "designer module" for precision kinase therapeutics, balancing steric occupancy, electronic effects, and ADME optimization. Future directions include exploiting piperazine’s vectorial diversity for PROTAC conjugates and leveraging 7-methyl for covalent inhibitor design targeting cysteine residues in kinases.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8